molecular formula C19H21N3O3 B2431933 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034237-10-8

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2431933
CAS No.: 2034237-10-8
M. Wt: 339.395
InChI Key: DXTVQRKPRPWMOY-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core linked to a piperidine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Coupling with pyridine: The pyridine ring is often attached using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the carboxamide linkage: This step involves the reaction of the amine group with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d]imidazole-2-one: Shares a similar core structure but with an imidazole ring instead of a dioxole.

    N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-one: Contains a thiazole ring, offering different electronic and steric properties.

Uniqueness

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxole core is particularly noteworthy for its potential interactions with biological targets.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(15-1-2-17-18(11-15)25-13-24-17)21-12-14-5-9-22(10-6-14)16-3-7-20-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTVQRKPRPWMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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